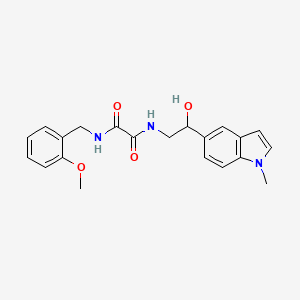
N1-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N1-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide” is a complex organic compound. It contains an indole group, which is a common structure in many natural and synthetic compounds .
Molecular Structure Analysis
The molecule contains an indole ring, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring . It also contains an oxalamide group, which is a type of amide.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the indole and oxalamide groups. The indole group is known to undergo electrophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include its polarity, solubility, and stability .Aplicaciones Científicas De Investigación
Receptor Agonist Properties
N1-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide and its analogs have been studied for their receptor agonist properties, particularly targeting the 5-HT1D receptors. These receptors are implicated in various neurological functions and disorders. The research demonstrates the compounds' ability to bind to and activate these receptors, indicating potential therapeutic applications in treating neurological diseases (Barf et al., 1996).
Dual Chemosensor Applications
Compounds structurally related to this compound have been employed as dual chemosensors for Zn2+ and Al3+ ions, showcasing their utility in detecting and quantifying metal ions. This application is crucial for environmental monitoring and biomedical research (Roy et al., 2019).
Catalytic Applications
The catalytic activities of related compounds have been explored, with studies showing their effectiveness in various chemical transformations. For instance, certain derivatives catalyze the oxidative double cyclization of 1,2-diarylethynes, leading to the synthesis of complex heterocyclic structures. These findings are significant for the development of new synthetic methodologies in organic chemistry (Ha et al., 2015).
Toxicokinetics and Analytical Toxicology
The toxicokinetic profile of this compound and similar compounds has been a subject of study, especially for new psychoactive substances. Research in this area helps in understanding the metabolic pathways, enzyme involvement, and elimination routes, crucial for drug safety evaluations and developing targeted toxicological screening procedures (Richter et al., 2019).
Anticancer and Antiproliferative Effects
Several studies have focused on the anticancer properties of compounds with similar structural features, investigating their potential to inhibit tumor cell proliferation and induce apoptosis. These research efforts aim to identify new therapeutic agents for cancer treatment by targeting specific cellular pathways or molecular targets (Penthala et al., 2010).
Mecanismo De Acción
Target of Action
The compound, N-[2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl]-N’-[(2-methoxyphenyl)methyl]ethanediamide, is an indole derivative . Indole derivatives are known to bind with high affinity to multiple receptors , playing a significant role in cell biology . .
Mode of Action
The mode of action of indole derivatives can vary widely depending on their specific structure and target. They are known to interact with their targets, leading to various biological changes
Biochemical Pathways
Indole derivatives can affect a variety of biochemical pathways due to their broad-spectrum biological activities . They are involved in the treatment of various disorders in the human body, including cancer cells and microbes
Result of Action
The result of the compound’s action at the molecular and cellular level would depend on its specific targets and mode of action. Indole derivatives are known to have various biologically vital properties . .
Propiedades
IUPAC Name |
N'-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]-N-[(2-methoxyphenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4/c1-24-10-9-14-11-15(7-8-17(14)24)18(25)13-23-21(27)20(26)22-12-16-5-3-4-6-19(16)28-2/h3-11,18,25H,12-13H2,1-2H3,(H,22,26)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGPYHLRXYKKYQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)C(CNC(=O)C(=O)NCC3=CC=CC=C3OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[6-(dimethylamino)pyridin-3-yl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2969131.png)
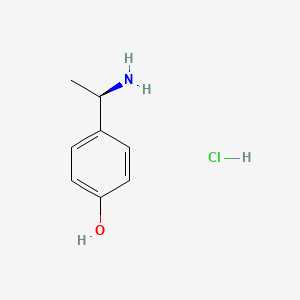
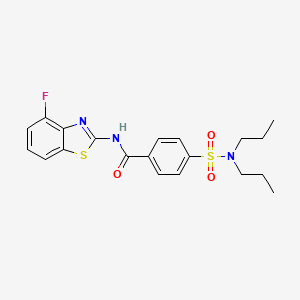
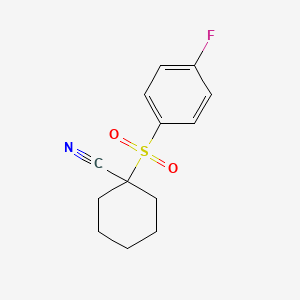

![1-(2-methylbenzyl)-3-(thiophen-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2969140.png)
![8-isobutyl-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2969141.png)

![N-(3,4-dimethylphenyl)-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2969145.png)
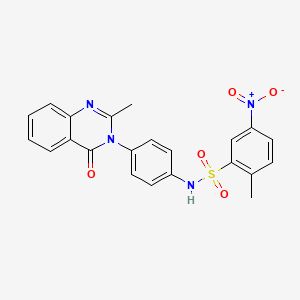

![N-(benzo[d][1,3]dioxol-5-yl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2969150.png)

![1-(2,3-dihydro-1H-indol-1-yl)-2-{[5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-one](/img/structure/B2969152.png)
